N-(tert-butylcarbamoyl)phenylalanine
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Description
N-(tert-butylcarbamoyl)phenylalanine, also known as Boc-phenylalanine, is a synthetic amino acid that has gained significant attention in scientific research due to its unique properties.
Scientific Research Applications
Biosynthesis and Metabolic Utilization in Plants
N-(tert-butylcarbamoyl)phenylalanine plays a significant role in the biosynthesis and metabolic pathways in plants, particularly in conifers. The amino acid phenylalanine serves as a critical metabolic node, intertwining primary and secondary metabolism. It acts as a protein building block and a precursor for numerous plant compounds essential for reproduction, growth, development, and defense against stress. This includes its role in the biosynthesis of phenylpropanoids, significant for wood formation and biotic interactions, highlighting its importance in carbon channeling from photosynthesis (M. Pascual et al., 2016).
Molecular Recognition and Binding Affinity
The synthetic receptor cucurbit[7]uril demonstrates molecular recognition capabilities for phenylalanine derivatives, indicating the potential of N-(tert-butylcarbamoyl)phenylalanine and its analogs in developing affinity tags for biochemical applications. Notably, the placement of tert-butyl and aminomethyl groups significantly enhances binding affinity, providing insights into the design of high-affinity binding systems for peptides and amino acids (Leigh A. Logsdon et al., 2011).
Biotechnological Synthesis
The engineered Escherichia coli aspartate aminotransferase demonstrates the biotechnological synthesis capability of N-(tert-butylcarbamoyl)phenylalanine analogs. This enzymatic process highlights its potential as a building block for angiotensin-converting enzyme inhibitors, showcasing the feasibility of simultaneous production of valuable amino acid derivatives through metabolic engineering (H. Lo et al., 2009).
NMR Spectroscopy in Protein Studies
The introduction of amino acids with tert-butyl and trimethylsilyl groups, such as N-(tert-butylcarbamoyl)phenylalanine, into proteins facilitates site-selective studies by NMR spectroscopy. This application underscores the versatility of these amino acids in enhancing our understanding of protein structure and dynamics, providing a tool for detailed biophysical analyses of proteins (Choy-Theng Loh et al., 2018).
Enhancing L-Phenylalanine Production
Research focusing on the in vitro multi-enzyme reaction system provides insights into optimizing L-phenylalanine production, a precursor to N-(tert-butylcarbamoyl)phenylalanine. This study illustrates the potential for metabolic pathway optimization to enhance yield, offering a basis for further genetic and enzymatic strategies to improve production efficiency (D. Ding et al., 2016).
properties
IUPAC Name |
2-(tert-butylcarbamoylamino)-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)16-13(19)15-11(12(17)18)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,17,18)(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBGFPVRVBCWAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butylcarbamoyl)phenylalanine |
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